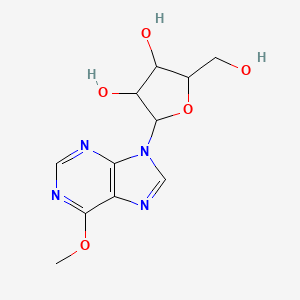
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- is a purine nucleoside analog. This compound is known for its significant biological activity and is used in various scientific research applications. It is structurally characterized by a purine base attached to a ribofuranosyl sugar moiety, with a methoxy group at the 6-position of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- typically involves the glycosylation of a purine derivative with a ribofuranosyl donor. One common method includes the use of a protected ribofuranosyl halide, which reacts with a purine base under acidic or basic conditions to form the nucleoside. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions, followed by purification processes such as crystallization or chromatography. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine nucleosides.
科学研究应用
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis. The compound targets specific enzymes involved in nucleoside metabolism, such as adenosine deaminase and nucleoside transporters.
相似化合物的比较
Similar Compounds
Nelarabine: A prodrug of 9-beta-D-arabinofuranosylguanine, used in the treatment of T-cell acute lymphoblastic leukemia.
Fludarabine: A purine analog used in the treatment of hematological malignancies.
6-Methylmercaptopurine riboside: Known for its anticancer activity.
Uniqueness
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- is unique due to its specific methoxy substitution at the 6-position, which can influence its biological activity and therapeutic potential. This structural feature distinguishes it from other purine nucleoside analogs and contributes to its specific mechanism of action and applications in research and medicine.
属性
CAS 编号 |
5746-29-2 |
|---|---|
分子式 |
C11H14N4O5 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3 |
InChI 键 |
UQQHOWKTDKKTHO-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















